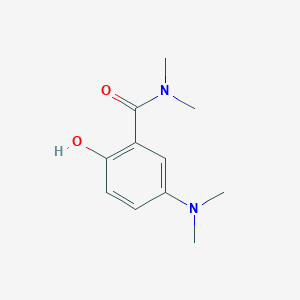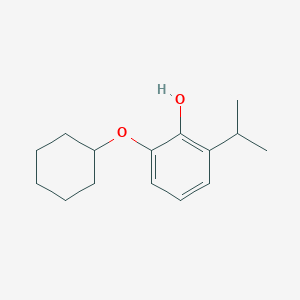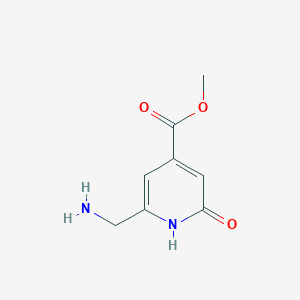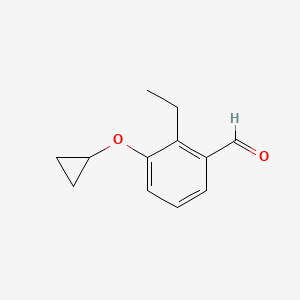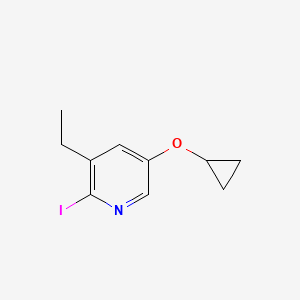
5-Cyclopropoxy-3-ethyl-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-ethyl-2-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, featuring a cyclopropoxy group at the 5-position, an ethyl group at the 3-position, and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-ethyl-2-iodopyridine typically involves the introduction of the cyclopropoxy, ethyl, and iodine substituents onto a pyridine ring. One common method is the halogen-metal exchange reaction followed by borylation and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-ethyl-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Coupling: Palladium catalysts (Pd) and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Cyclopropoxy-3-ethyl-2-iodopyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and ethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-ethyl-5-iodopyridine: A positional isomer with similar substituents but different arrangement on the pyridine ring.
2-Cyclopropoxy-3-ethyl-5-iodopyridine: Another isomer with the cyclopropoxy and iodine groups swapped positions.
5-Cyclopropoxy-2-ethyl-3-iodopyridine: An isomer with the ethyl and iodine groups swapped positions.
Uniqueness
5-Cyclopropoxy-3-ethyl-2-iodopyridine is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group at the 5-position and the iodine atom at the 2-position can result in distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-ethyl-2-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-7-5-9(6-12-10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
IKGJJHOMIGMMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)

![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)



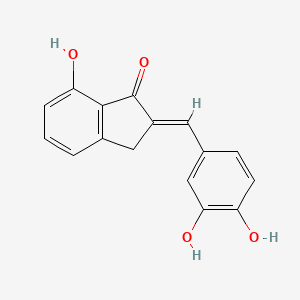
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
